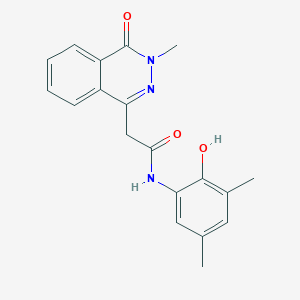![molecular formula C22H25ClN2O5 B15154733 Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154733.png)
Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Amidation: The chlorophenoxyalkane is then reacted with 2-methylpropanoyl chloride in the presence of a base to form the corresponding amide.
Coupling with benzoic acid derivative: The amide is then coupled with a benzoic acid derivative that contains a morpholine group, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the phenoxy or morpholine groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide or ester groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
- Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H25ClN2O5 |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
methyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-22(2,30-17-7-4-15(23)5-8-17)21(27)24-16-6-9-19(18(14-16)20(26)28-3)25-10-12-29-13-11-25/h4-9,14H,10-13H2,1-3H3,(H,24,27) |
Clave InChI |
XWQZVVDFCKLCCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B15154664.png)
![propyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154668.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B15154681.png)
![N-[1-(4-fluorophenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B15154684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154688.png)
![Ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15154694.png)
![7-cyclohexyl-3,12,12-trimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B15154696.png)
![4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid](/img/structure/B15154699.png)
![N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B15154704.png)
![N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-methylacetamide](/img/structure/B15154710.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B15154730.png)
![N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B15154739.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15154741.png)
